3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that combines a naphthalene ring with a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of a naphthalene derivative with a butenyl halide under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a butenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(But-3-en-1-yl)-3,4-dihydronaphthalen-2(2H)-one: A similar compound with a different position of the butenyl side chain.
3-(But-3-en-1-yl)-2,3-dihydronaphthalen-1(2H)-one: Another isomer with a different arrangement of the naphthalene ring and butenyl side chain.
Uniqueness
3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
497945-74-1 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-but-3-enyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H16O/c1-2-3-6-11-9-12-7-4-5-8-13(12)14(15)10-11/h2,4-5,7-8,11H,1,3,6,9-10H2 |
InChI Key |
JWUZRSNQNAXNMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CC2=CC=CC=C2C(=O)C1 |
Origin of Product |
United States |
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